Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-
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Overview
Description
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃Cl₄F₄ and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS Registry Number 677-68-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- typically involves the halogenation of propane derivatives. One common method is the reaction of propane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures and pressures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of propane, chlorine, and fluorine gases into a reactor where the halogenation occurs. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of other halogenated propane derivatives.
Reduction: Formation of partially halogenated propanes.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in studies involving halogenated compounds and their biological effects.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a refrigerant in cooling systems.
Mechanism of Action
The mechanism of action of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in halogen bonding with other molecules. These interactions can influence the reactivity and stability of the compound in different environments. The pathways involved include halogen exchange, reduction, and oxidation, which are facilitated by the presence of chlorine and fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
Propane, 1,1,3,3-tetrachloro-1,2,2,3-tetrafluoro-: Similar in structure but with different halogenation patterns.
2,2,3,3-Tetrafluoro-1-propanol: Contains fluorine atoms but lacks chlorine atoms.
1,1,1,3-tetrachloropropane: Contains chlorine atoms but lacks fluorine atoms.
Uniqueness
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique halogenation pattern makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a specialty solvent .
Properties
CAS No. |
677-68-9 |
---|---|
Molecular Formula |
C3Cl4F4 |
Molecular Weight |
253.8 g/mol |
IUPAC Name |
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |
InChI Key |
LVULLLDMOZXHRF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |
Origin of Product |
United States |
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